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molecular formula C11H20INO B8506486 1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester CAS No. 49815-58-9

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester

Cat. No. B8506486
M. Wt: 309.19 g/mol
InChI Key: SGNUQPHCBJCFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05015625

Procedure details

A solution of methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate (80.0 g) in tetrahydrofuran (THF, 640 ml), contained in a 1.5 l flask equipped with a mechanical strirrer and a nitrogen inlet, was deprotonated by adding, between -10° and 0°, a solution of butyllithium in hexane (411 ml of a 1.5M solution). Once the addition was completed, the reaction was allowed to proceed at 15°-17° for 10 min. The temperature was reduced to -30° and trimethylsilyl chloride (143.35 g) was added to the reaction mixture over half an hour, while maintaining the temperature at 10° or below. The temperature was allowed to increase to 20° and the reaction mixture was poured on 5% HCl. After stirring for 10 min, the mixture was extracted with ether and the organic phase was washed with saturated aqueous solutions of NaHCO3 and NaCl, dried over Na2SO4, filtered and the solvents evaporated. After distillation on a column filled with inox helices and equipped with a total reflux top, two fractions of a crude product were obtained.
Name
methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
143.35 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[C:10]([O:12][CH3:13])=[O:11].C([Li])CCC.C[Si](Cl)(C)C.Cl>O1CCCC1.CCCCCC>[CH3:8][C:4]1([CH3:9])[CH2:5][CH2:6][CH2:7][C:2](=[CH2:1])[CH:3]1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate
Quantity
80 g
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C(=O)OC
Name
Quantity
640 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
143.35 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical strirrer and a nitrogen inlet
ADDITION
Type
ADDITION
Details
by adding, between -10° and 0°
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was reduced to -30°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10° or below
TEMPERATURE
Type
TEMPERATURE
Details
to increase to 20°
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous solutions of NaHCO3 and NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation on a column
ADDITION
Type
ADDITION
Details
filled with inox helices
CUSTOM
Type
CUSTOM
Details
equipped with a total reflux top, two fractions of a crude product
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1(C(C(CCC1)=C)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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